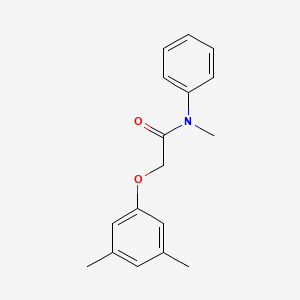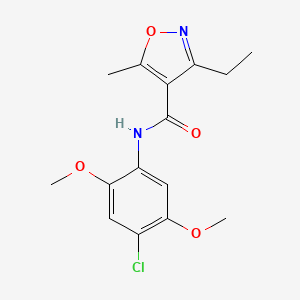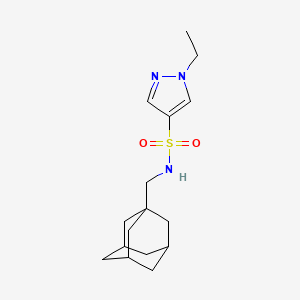![molecular formula C20H17ClN2O7 B4753149 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(3-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B4753149.png)
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(3-acetylphenyl)amino]-4-oxobutanoate
Descripción general
Descripción
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(3-acetylphenyl)amino]-4-oxobutanoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as CNOB, and it is a member of the family of nitroaromatic compounds that have been shown to possess potent biological activities.
Mecanismo De Acción
The mechanism of action of CNOB is not fully understood. However, it is believed that CNOB exerts its biological activities through the inhibition of key enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
CNOB has been shown to possess potent anti-inflammatory and antioxidant activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of key transcription factors involved in inflammation. In addition, CNOB has been shown to possess potent antioxidant activities, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CNOB is its potent biological activities. It has been shown to possess potent anti-inflammatory, antioxidant, antitumor, and antiproliferative activities. However, one of the main limitations of CNOB is its complex synthesis method, which may limit its availability for large-scale studies.
Direcciones Futuras
There are several future directions for the study of CNOB. One potential future direction is the development of novel synthetic methods for the production of CNOB, which may help to increase its availability for large-scale studies. Another potential future direction is the study of the mechanism of action of CNOB, which may help to identify new targets for the development of novel therapeutics. Finally, the study of the potential applications of CNOB in the treatment of various diseases, such as cancer and inflammatory disorders, is an important future direction for the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
CNOB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess potent anti-inflammatory and antioxidant activities. In addition, CNOB has been shown to possess antitumor and antiproliferative activities against a wide range of cancer cell lines.
Propiedades
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 4-(3-acetylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O7/c1-12(24)13-3-2-4-15(9-13)22-19(26)7-8-20(27)30-11-18(25)14-5-6-16(21)17(10-14)23(28)29/h2-6,9-10H,7-8,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJFAFAERSELIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4753067.png)
![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile](/img/structure/B4753070.png)
![N-benzyl-2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4753077.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B4753081.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4753086.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4753101.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4753102.png)



![N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B4753130.png)
![methyl 2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4753132.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4753146.png)